Lucyoside B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lucyoside B is a triterpenoid saponin extracted from the fruit of Luffa cylindrica, commonly known as sponge gourd. This compound has garnered attention due to its significant anti-inflammatory properties. It inhibits the production of inflammatory mediators via both nuclear factor-κB and activator protein-1 pathways in activated macrophages .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Lucyoside B involves the extraction from the fruit of Luffa cylindrica. The process typically includes the following steps:

Extraction: The fruit is dried and powdered, followed by extraction using solvents such as methanol or ethanol.

Purification: The extract is then subjected to chromatographic techniques to isolate this compound.

Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity and quality of the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Lucyosid B unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die in der Verbindung vorhandenen Hydroxylgruppen modifizieren.

Reduktion: Reduktionsreaktionen können die Triterpenoidstruktur verändern.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen auftreten und zur Bildung von Derivaten führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Lucyosid B, die unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

Neuroprotective Effects

Alzheimer's Disease Research

Lucyoside B has been investigated for its neuroprotective properties, particularly in the context of Alzheimer's disease (AD). Research utilizing C. elegans AD-like models demonstrated that extracts containing this compound inhibited amyloid-beta (Aβ) and tau-induced neurotoxicity. Specifically, the ethanol extract of Luffa cylindrica fruits was shown to enhance the health of C. elegans, reduce reactive oxygen species (ROS) production, and mitigate Aβ and phosphorylated tau deposition .

Mechanism of Action

The protective effects are believed to be mediated through autophagy activation. Studies indicated that the anti-AD efficacy of this compound was diminished when autophagy-related genes were knocked down, suggesting that autophagy plays a critical role in its neuroprotective action . This finding positions this compound as a potential candidate for functional foods or drugs targeting AD pathology.

Anti-Inflammatory Properties

Mechanism of Action

This compound exhibits significant anti-inflammatory effects by inhibiting the production of inflammatory mediators through the modulation of nuclear factor-κB (NF-κB) pathways. This was evidenced in studies where this compound reduced the expression of pro-inflammatory cytokines and other mediators in various cell models .

Applications in Inflammation-Related Disorders

The compound's ability to modulate inflammatory responses suggests its potential use in treating conditions characterized by chronic inflammation. For instance, it may be beneficial in managing diseases such as arthritis or inflammatory bowel disease, where inflammation plays a pivotal role .

Antiviral Activity

SARS-CoV-2 Inhibition

Recent studies have highlighted the potential of this compound as an inhibitor of SARS-CoV-2 main protease (Mpro). Molecular docking studies revealed that this compound demonstrated strong binding affinity to Mpro with significant docking energy scores, comparable to known protease inhibitors . The presence of specific functional groups in this compound enhances its interaction with viral proteins, suggesting a mechanism for its antiviral activity.

Implications for COVID-19 Treatment

Given the ongoing challenges posed by COVID-19, compounds like this compound could contribute to the development of natural antiviral agents aimed at inhibiting viral replication and spread . This aspect is particularly relevant as researchers continue to explore plant-derived compounds for therapeutic applications against emerging viral threats.

Summary Table of Applications

Wirkmechanismus

Lucyoside B exerts its effects by inhibiting the phosphorylation and degradation of IκBα, preventing the nuclear translocation of p65, and suppressing nuclear factor-κB transcriptional activity. It also decreases the phosphorylation of JNK1/2, ERK1/2, and p38, reducing the transcriptional activity of activator protein-1. These actions collectively result in the suppression of pro-inflammatory mediators such as inducible nitric oxide synthase, interleukin-6, and monocyte chemoattractant protein-1 .

Vergleich Mit ähnlichen Verbindungen

- Ilexoside XLVIII

- Asperosaponin VI

- Araloside VII

- Hederacoside D

- Polygalasaponin E

Comparison: Lucyoside B is unique due to its specific inhibition of both nuclear factor-κB and activator protein-1 pathways. While other similar compounds may also exhibit anti-inflammatory properties, the dual pathway inhibition by this compound provides a broader spectrum of anti-inflammatory effects .

Biologische Aktivität

Lucyoside B, a triterpenoid saponin derived from Luffa cylindrica, has garnered attention for its significant biological activities, particularly in anti-inflammatory and anti-cancer contexts. This article delves into the compound's mechanisms of action, research findings, and potential therapeutic applications.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 91174-19-5 |

| Molecular Formula | C₄₂H₆₈O₁₅ |

| Molecular Weight | 812.98 g/mol |

| Density | 1.40±0.1 g/cm³ (Predicted) |

| Boiling Point | 906.3±65.0 °C (Predicted) |

This compound exhibits its biological effects primarily through the inhibition of pro-inflammatory mediators. It has been shown to suppress signaling pathways involving nuclear factor-κB (NF-κB) and activator protein-1 (AP-1) , which are crucial in the inflammatory response.

- Inhibition of NF-κB Pathway : this compound significantly reduces the phosphorylation of IκBα and NF-κB p65, leading to decreased nuclear translocation of NF-κB and subsequent downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 .

- Impact on AP-1 Pathway : The compound also affects the AP-1 pathway, further contributing to its anti-inflammatory properties by inhibiting the transcription of various inflammatory mediators .

Anti-inflammatory Effects

This compound's anti-inflammatory properties have been demonstrated in several studies:

- Macrophage Activation : In activated macrophages, this compound inhibited the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2), both critical mediators in inflammation .

- Cytokine Suppression : The compound significantly decreased levels of pro-inflammatory cytokines at both transcriptional and translational levels .

Anti-cancer Potential

Research indicates that this compound may also possess anti-cancer properties:

- Leukemic Cell Lines : Studies have shown that extracts containing this compound can induce apoptosis in leukemic cells, reducing cell viability in a dose-dependent manner with an IC50 value around 3 µg/µl .

- Mechanisms of Action : The cytotoxic effects are attributed to this compound's ability to target cancer stem cells (CSCs), which are often resistant to conventional therapies .

Case Studies

- Study on Macrophage Activation :

-

Anti-leukemic Activity :

- Objective : To assess the cytotoxic effects of Luffa cylindrica extracts containing this compound on leukemic cells.

- Findings : The extract significantly decreased viable cell counts and induced apoptosis in CD34+/CD38+ leukemic stem cells, suggesting a promising therapeutic avenue for leukemia treatment .

Eigenschaften

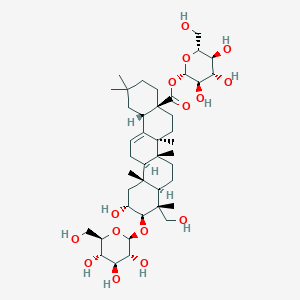

IUPAC Name |

[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,9R,10R,11R,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H68O15/c1-37(2)11-13-42(36(53)57-35-32(52)30(50)28(48)24(18-44)55-35)14-12-40(5)20(21(42)15-37)7-8-26-38(3)16-22(46)33(39(4,19-45)25(38)9-10-41(26,40)6)56-34-31(51)29(49)27(47)23(17-43)54-34/h7,21-35,43-52H,8-19H2,1-6H3/t21-,22+,23+,24+,25+,26+,27+,28+,29-,30-,31+,32+,33-,34-,35-,38-,39-,40+,41+,42-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUILGDNVKPMVIA-QDZACNFGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)(C[C@H]([C@@H]([C@@]3(C)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H68O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

813.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.